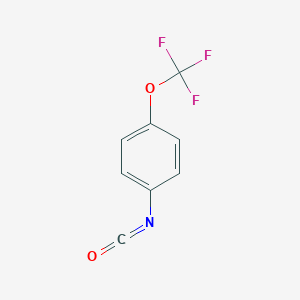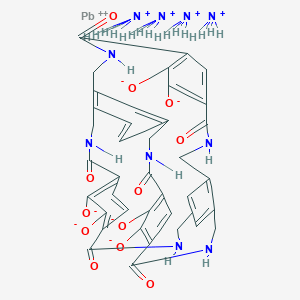
4-(Trifluormethoxy)phenylisocyanat
Übersicht
Beschreibung
4-(Trifluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NO2 . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)phenyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
Target of Action
4-(Trifluoromethoxy)phenyl isocyanate is a synthetic intermediate used in the production of various pharmaceuticals and pesticides . .
Mode of Action
Isocyanates in general are known to react with nucleophilic groups in biological molecules, such as the amino groups in proteins, potentially altering their function .
Biochemical Pathways
It has been used in the synthesis of fluorescent photoinduced electron transfer (pet) chemosensors .
Result of Action
Exposure to isocyanates can cause irritation and sensitization, leading to allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)phenyl isocyanate. It is sensitive to moisture and heat, and should be stored under dry inert gas . Its reactivity with water suggests that it may hydrolyze in aqueous environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethoxy)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with phosgene or triphosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of 4-(trifluoromethoxy)phenyl isocyanate often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of alternative reagents such as diphosgene can also be employed to minimize the hazards associated with phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Substitution: Reacts with alcohols to form carbamates.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the formation of ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Comparison: 4-(Trifluoromethoxy)phenyl isocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to its trifluoromethyl and isothiocyanate analogs. These differences influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
IUPAC Name |
1-isocyanato-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKFIGMLPDYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067883 | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35037-73-1 | |
| Record name | 4-(Trifluoromethoxy)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35037-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035037731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethoxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(trifluoromethoxy)phenyl isocyanate contribute to the creation of an effective stationary phase in capillary electrochromatography?
A: 4-(trifluoromethoxy)phenyl isocyanate plays a crucial role in chemically modifying the inner surface of a silica capillary. The isocyanate group (-N=C=O) within 4-(trifluoromethoxy)phenyl isocyanate reacts with the silanol groups (Si-OH) present on the silica surface []. This reaction forms a stable covalent bond, anchoring the 4-(trifluoromethoxy)phenyl group to the capillary wall. This serves as a foundation for subsequent modifications. A copolymer layer is then built upon this foundation, ultimately forming the stationary phase responsible for separating analytes in capillary electrochromatography.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)





